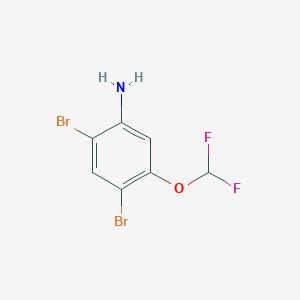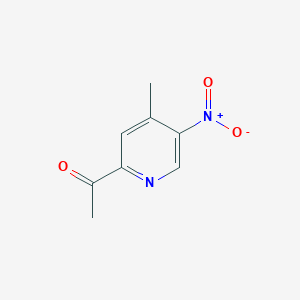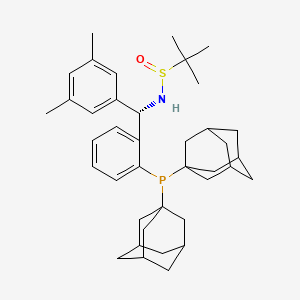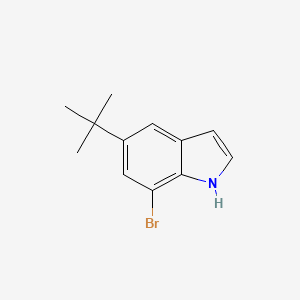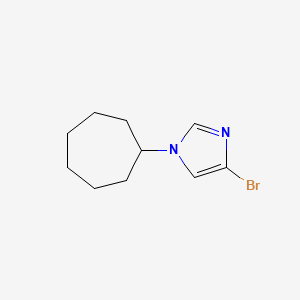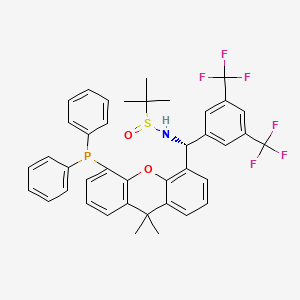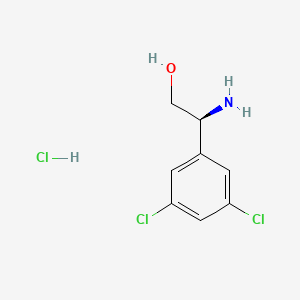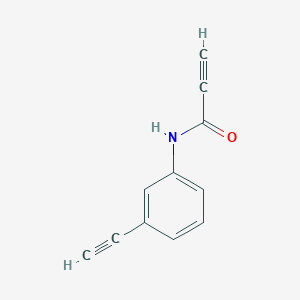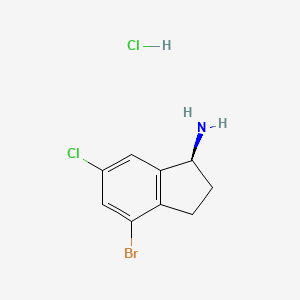
(S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine and chlorine substituents on an indene backbone, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and chlorination of an indene derivative, followed by the introduction of the amine group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove halogen substituents or reduce other functional groups.
Substitution: Halogen atoms can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indene compounds.
Applications De Recherche Scientifique
(S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine: The free base form without the hydrochloride salt.
4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine: The racemic mixture without stereochemical specificity.
Uniqueness
(S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride stands out due to its chiral nature and the presence of both bromine and chlorine substituents
Propriétés
Formule moléculaire |
C9H10BrCl2N |
|---|---|
Poids moléculaire |
282.99 g/mol |
Nom IUPAC |
(1S)-4-bromo-6-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrClN.ClH/c10-8-4-5(11)3-7-6(8)1-2-9(7)12;/h3-4,9H,1-2,12H2;1H/t9-;/m0./s1 |
Clé InChI |
PBJGOGWNOQWUJM-FVGYRXGTSA-N |
SMILES isomérique |
C1CC2=C([C@H]1N)C=C(C=C2Br)Cl.Cl |
SMILES canonique |
C1CC2=C(C1N)C=C(C=C2Br)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


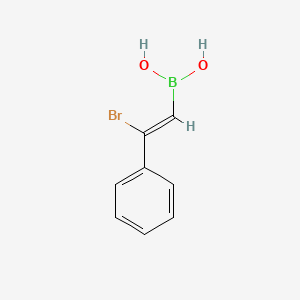
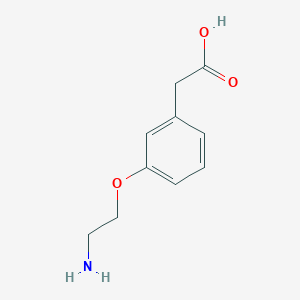
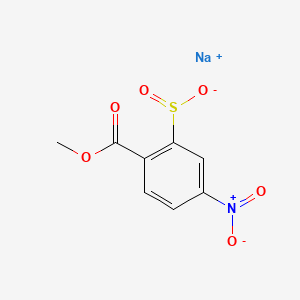
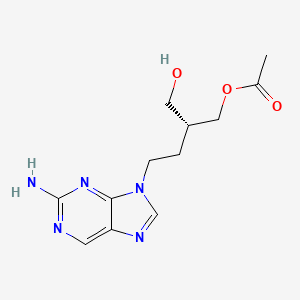

![(2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride](/img/structure/B13646542.png)
